FMoc-cis-3-aminocyclohexane-1-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

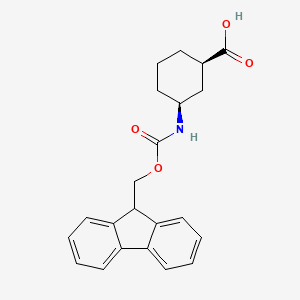

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides precise identification of its molecular structure and stereochemical configuration. According to authoritative chemical databases, the complete systematic name is (1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid. This nomenclature explicitly defines the stereochemical centers within the cyclohexane ring system, where the carbon bearing the carboxylic acid group is designated as position 1 with S-configuration, and the carbon bearing the protected amino group is designated as position 3 with R-configuration.

The molecular formula for this compound is C₂₂H₂₃NO₄, indicating a relatively complex organic molecule with 22 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular weight has been consistently reported as 365.42 to 365.43 grams per mole across multiple chemical databases, reflecting the substantial size of this protected amino acid derivative. The structural representation encompasses a cyclohexane ring core with substituents at the 1 and 3 positions, maintaining the cis-relationship between these functional groups.

The InChI (International Chemical Identifier) string provides an unambiguous digital representation of the molecular structure: InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15+/m0/s1. This representation allows for precise computational identification and structure verification across chemical databases and modeling software. The corresponding InChI Key JSVAQZVOHKGTJY-LSDHHAIUSA-N serves as a condensed hash-like identifier for database searches and chemical informatics applications.

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for 9H-fluoren-9-ylmethoxycarbonyl-cis-3-aminocyclohexane-1-carboxylic acid is 312965-05-2, which serves as the primary international identifier for this specific compound. However, chemical databases also reference an alternative CAS number 917099-03-7, which appears to represent the same molecular entity but may reflect different registration contexts or stereochemical designations. The MDL number MFCD01862345 provides additional database cross-referencing capability for this compound across various chemical information systems.

| Identifier Type | Value | Source |

|---|---|---|

| Primary CAS Number | 312965-05-2 | |

| Alternative CAS Number | 917099-03-7 | |

| MDL Number | MFCD01862345 | |

| PubChem CID | 2756172 | |

| ChemSpider ID | 8841872 |

The compound is recognized by numerous alternative chemical designations that reflect different naming conventions and abbreviation systems used across the chemical industry and research community. Common alternative names include cis-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)cyclohexanecarboxylic acid, 9H-fluoren-9-ylmethoxycarbonyl-cis-1,3-aminocyclohexane carboxylic acid, and cis-3-aminocyclohexanecarboxylic acid with nitrogen-9H-fluoren-9-ylmethoxycarbonyl protection. Additional systematic designations include cyclohexanecarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (1S,3R)- and (1S,3R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclohexane-1-carboxylic acid.

Research literature frequently employs abbreviated forms such as 9H-fluoren-9-ylmethoxycarbonyl-1,3-cis-3-aminocyclohexane-1-carboxylic acid-OH and cis-3-aminocyclohexanecarboxylic acid, nitrogen-9H-fluoren-9-ylmethoxycarbonyl protected, though these abbreviated designations require careful interpretation to ensure accurate compound identification. The compound is also referenced in commercial catalogs as 9H-fluoren-9-ylmethoxycarbonyl-cis-3-aminocyclohexane carboxylic acid with purity specifications typically ranging from 97% to 99% based on high-performance liquid chromatography analysis.

Stereochemical Description of cis-Configuration in Cyclohexane Scaffold

The stereochemical designation "cis" in 9H-fluoren-9-ylmethoxycarbonyl-cis-3-aminocyclohexane-1-carboxylic acid refers to the spatial relationship between the carboxylic acid group at position 1 and the protected amino group at position 3 of the cyclohexane ring system. In cyclohexane derivatives, the cis-configuration indicates that both substituents are positioned on the same side of the ring's general plane, contrasting with trans-configuration where substituents would be on opposite sides. This stereochemical arrangement has profound implications for the compound's conformational behavior and chemical reactivity.

Cyclohexane adopts a chair conformation to minimize torsional and ring strain, creating two distinct types of positions for substituents: axial positions that are perpendicular to the ring plane and equatorial positions that lie in the general plane of the molecule. For 1,3-disubstituted cyclohexanes in cis-configuration, conformational analysis reveals that one chair conformation places both substituents in axial positions while the alternative chair conformation places both substituents in equatorial positions. The equilibrium between these conformations is governed by steric interactions, with the diequatorial conformation typically being more stable due to reduced 1,3-diaxial interactions.

In cis-1,3-disubstituted cyclohexanes, the diequatorial conformation is significantly more stable than the diaxial conformation because axial substituents experience steric repulsion with other axial hydrogens positioned three carbons away. This phenomenon, known as 1,3-diaxial interaction, creates approximately 3.6 kilocalories per mole of steric strain for each axial methyl group, plus additional gauche interactions between the substituents themselves. For the 9H-fluoren-9-ylmethoxycarbonyl-cis-3-aminocyclohexane-1-carboxylic acid, the bulky 9H-fluoren-9-ylmethoxycarbonyl protecting group strongly favors the equatorial position, making the diequatorial conformation overwhelmingly predominant at room temperature.

The cis-1,3-configuration also possesses important symmetry properties that influence the compound's optical activity. Cis-1,3-dimethylcyclohexane possesses a plane of symmetry passing through carbons 2 and 5, rendering it optically inactive and existing as a meso compound. However, the 9H-fluoren-9-ylmethoxycarbonyl-cis-3-aminocyclohexane-1-carboxylic acid contains different substituents (carboxylic acid versus protected amino group) and therefore lacks this symmetry element, potentially exhibiting optical activity depending on the specific stereochemical configuration at the ring carbons. The compound's stereochemistry is precisely defined as (1S,3R), indicating specific absolute configurations at both substituted positions that eliminate any possibility of meso character and confirm its chiral nature.

Properties

IUPAC Name |

(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVAQZVOHKGTJY-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917099-03-7 | |

| Record name | rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalyst Optimization

The hydrogenation of para-aminobenzoic acid derivatives is conducted under basic aqueous conditions (10% NaOH) at 100°C and 15 bar hydrogen pressure. Ruthenium (5% Ru/Al₂O₃) or rhodium catalysts on carbon supports are preferred, with carbon substrates reducing reaction times by 30% compared to aluminum oxide. Key parameters include:

| Parameter | Value | Impact on cis:trans Ratio |

|---|---|---|

| Catalyst Loading | 5 wt% Ru/C | 1:4.2 |

| Temperature | 100°C | Maximizes conversion |

| Pressure | 15 bar H₂ | Enhances reaction rate |

| Base Concentration | 10% NaOH | Stabilizes intermediates |

This method achieves a cis:trans ratio of 1:4.6, as confirmed by ¹H NMR analysis. Post-hydrogenation, the mixture is treated with Boc anhydride in acetone to protect the amine, yielding 70% of a cis:trans mixture (92% purity).

Stereoselective Synthesis via Chiral Resolution

To isolate the cis-isomer, stereochemical control is critical. A scalable approach from The Journal of Organic Chemistry leverages chiral auxiliaries and enantioselective crystallization.

Diastereomeric Salt Formation

The cis- and trans-isomers are separated using (2R,3R)-2,3-dibenzoyl-L-tartaric acid, which preferentially complexes with the cis-configuration. This step achieves 99.1% enantiomeric excess (ee) after recrystallization.

Chiral Solvating Agent (CSA) Analysis

Quinine (QN) and quinidine (QD) derivatives serve as CSAs for NMR-based enantiopurity assessment. At 10 mM CSA concentration and −10°C, Fmoc-cis-3-aminocyclohexane-1-carboxylic acid exhibits distinct ¹H NMR splitting patterns, enabling precise quantification:

| CSA | Temperature | Δδ (ppm) | Resolution |

|---|---|---|---|

| QN | −10°C | 0.12 | Baseline |

| CQD (20 mM) | 25°C | 0.08 | Partial |

Solid-Phase Synthesis Using 2-CTC Resin

Adapting protocols from peptide chemistry, Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is synthesized on 2-chlorotrityl chloride (2-CTC) resin, which temporarily protects the carboxylic acid group.

Stepwise Assembly

-

Resin Loading : The cyclohexane carboxylate is anchored to 2-CTC resin in dichloromethane (DCM) with 2% DIEA.

-

Fmoc Deprotection : 20% piperidine/DMF removes the Fmoc group, exposing the amine.

-

Coupling : HATU/DIPEA activates the carboxylic acid for subsequent peptide bond formation.

This method achieves 85% yield per coupling cycle, with <2% racemization.

Purification and Isolation Techniques

Differential Solubility

Post-synthesis, the cis-isomer is isolated via pH-controlled extraction. Acidification to pH 4 with citric acid precipitates the trans-isomer, while the cis-form remains soluble in DCM. This yields 62% pure cis-product after five extractions.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves cis and trans isomers with a retention time difference of 1.2 minutes, ensuring >99% purity.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 70 | 92 | High | Moderate |

| Chiral Resolution | 62 | 99.1 | Medium | Low |

| Solid-Phase Synthesis | 85 | 98 | Low | High |

Catalytic hydrogenation is optimal for bulk production, whereas solid-phase synthesis suits small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions

FMoc-cis-3-aminocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent like N,N-dimethylformamide (DMF).

Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, which can be further modified or used in various applications .

Scientific Research Applications

Chemistry

FMoc-cis-3-aminocyclohexane-1-carboxylic acid is extensively used in the synthesis of peptides and proteins. Its stability and ease of removal make it a preferred choice for SPPS .

Biology

In biological research, this compound is used to synthesize peptide-based probes and inhibitors that can be used to study protein-protein interactions and enzyme activities .

Medicine

In medicinal chemistry, this compound is used to develop peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds makes it valuable in drug design .

Industry

Industrially, this compound is used in the production of peptide-based materials and coatings. Its applications extend to the development of biomaterials and nanomaterials .

Mechanism of Action

The mechanism of action of FMoc-cis-3-aminocyclohexane-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

GABA Transport Inhibition

- cis-3-ACHC (unprotected) exhibits 3.5× higher potency than nipecotic acid in inhibiting GABA accumulation after preincubation with synaptosomal fractions, suggesting intracellular action .

Biological Activity

FMoc-cis-3-aminocyclohexane-1-carboxylic acid (Fmoc-cis-3-Ac) is a non-canonical amino acid that plays a significant role in peptide synthesis and has various biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

Fmoc-cis-3-Ac is characterized by its Fmoc (fluorenylmethyloxycarbonyl) protecting group, which shields the amino group during peptide synthesis, allowing for selective reactions. Its unique cyclohexane backbone provides conformational rigidity, influencing the stability and biological activity of peptides synthesized from it.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₁O₂ |

| Molecular Weight | 221.27 g/mol |

| CAS Number | 917099-03-7 |

| Purity | ≥99% |

Role in Peptide Synthesis

Fmoc-cis-3-Ac is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its stability under standard conditions allows for efficient synthesis of peptides that can modulate biological functions. The Fmoc group can be removed under mild alkaline conditions, facilitating the formation of the desired peptide without significant side reactions.

Interaction with Biomolecules

The compound interacts with various enzymes and proteins during peptide synthesis. It has been shown to influence cell signaling pathways by facilitating the creation of specific peptides that regulate gene expression and cellular metabolism . For instance, peptides synthesized using Fmoc-cis-3-Ac have demonstrated enhanced biological activity in modulating protein-protein interactions.

The mechanism of action of Fmoc-cis-3-Ac involves its role as a protecting group during peptide synthesis. The Fmoc group protects the amino group from undesired reactions, ensuring that the integrity of the peptide chain is maintained throughout the synthesis process. Upon deprotection, the free amino group becomes available for further reactions, allowing for the incorporation of additional functional groups or modifications .

Case Studies

- Peptide-Based Probes : In a study involving peptide-based probes synthesized using Fmoc-cis-3-Ac, researchers observed enhanced membrane permeability and stability compared to traditional amino acids. This was attributed to the unique structural properties conferred by the cyclohexane ring .

- Therapeutic Applications : Research has indicated that peptides incorporating Fmoc-cis-3-Ac exhibit improved pharmacokinetic properties, making them suitable candidates for drug development. For example, analogs of enkephalins synthesized with this compound showed increased potency in pain modulation assays .

Dosage Effects in Animal Models

Animal studies have demonstrated that Fmoc-cis-3-Ac is well-tolerated at low doses, with no significant toxic effects reported. The compound's safety profile supports its use in therapeutic applications, particularly in designing peptide-based drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing FMoc-cis-3-aminocyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves Fmoc-protection of the amine group on the cyclohexane backbone. A common approach is to use Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) . Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:Fmoc-Cl), and monitoring via TLC or HPLC to minimize side products like di-Fmoc derivatives.

- Key Data : For structurally similar Fmoc-protected cyclohexane derivatives, decomposition temperatures range from 185–187°C, requiring strict temperature control during synthesis .

Q. How can impurities be effectively removed during purification of FMoc-cis-3-aminocyclohexane-1-carboxylic acid?

- Methodology : Use preparative reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate unreacted starting materials and by-products. Solubility data for analogous compounds indicate poor aqueous solubility, necessitating dissolution in DMF or DCM before purification .

- Validation : Confirm purity (>97%) via LC-MS or ¹H NMR, focusing on characteristic peaks for the Fmoc group (δ 7.3–7.8 ppm, aromatic protons) and cyclohexane backbone (δ 1.2–2.5 ppm) .

Q. What analytical techniques are critical for characterizing the stereochemistry of FMoc-cis-3-aminocyclohexane-1-carboxylic acid?

- Methodology :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .

- NMR : NOESY or ROESY experiments confirm cis configuration by observing spatial proximity between the amino and carboxylic acid groups on the cyclohexane ring .

Q. How should FMoc-cis-3-aminocyclohexane-1-carboxylic acid be stored to ensure stability?

- Protocol : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture and strong oxidizing agents .

Advanced Research Questions

Q. How does FMoc-cis-3-aminocyclohexane-1-carboxylic acid enhance peptide synthesis strategies?

- Application : The Fmoc group provides orthogonal protection for the amine, enabling solid-phase peptide synthesis (SPPS). Its steric bulk minimizes side reactions during coupling, while the cyclohexane backbone introduces conformational constraints to mimic β-amino acids, enhancing peptide stability .

- Challenge : The cis configuration may reduce solubility in SPPS solvents (e.g., DMF), requiring co-solvents like N-methylpyrrolidone (NMP) .

Q. What computational approaches predict the conformational behavior of FMoc-cis-3-aminocyclohexane-1-carboxylic acid in solution?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the cyclohexane ring’s chair conformation and hydrogen-bonding interactions between the Fmoc group and solvent. Compare computed NMR chemical shifts with experimental data to validate models .

Q. How can enantiomeric excess (ee) be quantified for FMoc-protected derivatives, and what are common pitfalls?

- Methodology :

- Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via UV-Vis HPLC .

- Pitfalls : Partial racemization may occur during Fmoc deprotection (e.g., piperidine treatment). Monitor ee before and after deprotection using circular dichroism (CD) spectroscopy .

Q. What are the kinetic and thermodynamic factors influencing the stability of FMoc-cis-3-aminocyclohexane-1-carboxylic acid under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.